N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a brominated hydroxyphenyl group and a chlorobenzyl-substituted piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiocyanate (KSCN) can be employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[4-(4-chlorobenzyl)piperazin-1-yl]acetohydrazide
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[4-(2-methylbenzyl)piperazin-1-yl]acetohydrazide
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[4-(2-fluorobenzyl)piperazin-1-yl]acetohydrazide
Uniqueness
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the hydroxyphenyl and piperazine moieties, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H22BrClN4O2 |
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Molecular Weight |
465.8 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C20H22BrClN4O2/c21-17-5-6-19(27)16(11-17)12-23-24-20(28)14-26-9-7-25(8-10-26)13-15-3-1-2-4-18(15)22/h1-6,11-12,27H,7-10,13-14H2,(H,24,28)/b23-12+ |
InChI Key |
FGTGSQQCBCHLGS-FSJBWODESA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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